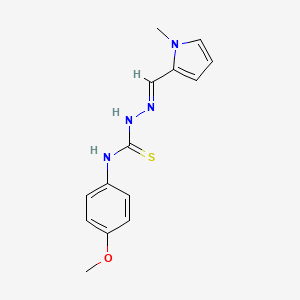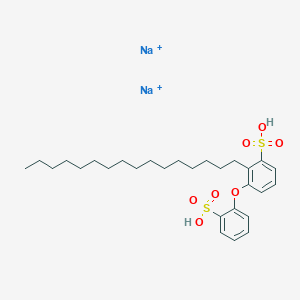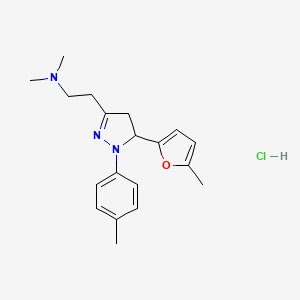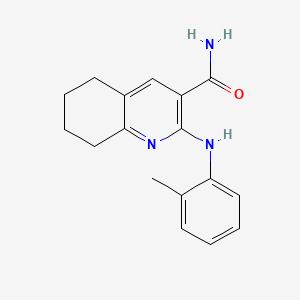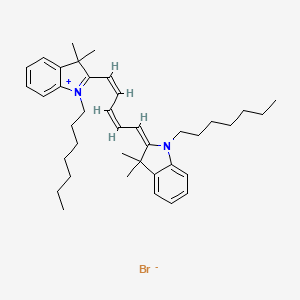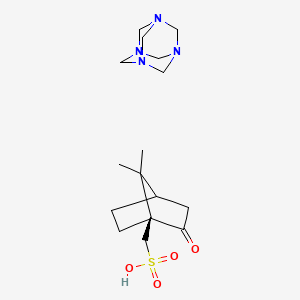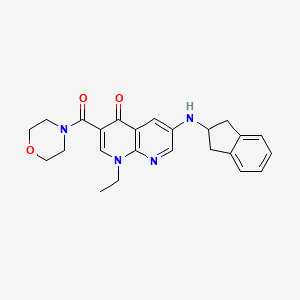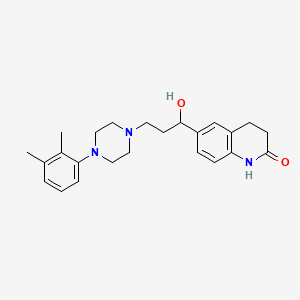
6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril is a complex organic compound that belongs to the class of carbostyrils. This compound is characterized by the presence of a hydroxy group, a piperazine ring, and a dimethylphenyl group, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Carbostyril Core: The carbostyril core is synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, Lewis acids.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and piperazine ring play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This compound may inhibit or activate certain enzymes, alter receptor activity, or interfere with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(1-Hydroxy-3-(4-phenyl-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
- 6-(1-Hydroxy-3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
- 6-(1-Hydroxy-3-(4-(3-methylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril
Uniqueness
The uniqueness of 6-(1-Hydroxy-3-(4-(2,3-dimethylphenyl)-1-piperazinyl)propyl)-3,4-dihydrocarbostyril lies in the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, improve its stability, or alter its reactivity compared to similar compounds.
Propiedades
Número CAS |
80834-53-3 |
|---|---|
Fórmula molecular |
C24H31N3O2 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
6-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-hydroxypropyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H31N3O2/c1-17-4-3-5-22(18(17)2)27-14-12-26(13-15-27)11-10-23(28)20-6-8-21-19(16-20)7-9-24(29)25-21/h3-6,8,16,23,28H,7,9-15H2,1-2H3,(H,25,29) |
Clave InChI |
XMZRQLSZNWAJLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCN(CC2)CCC(C3=CC4=C(C=C3)NC(=O)CC4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


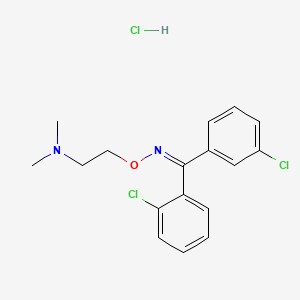
![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)
